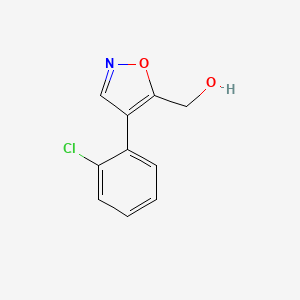
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol: is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is also known by its alternate name, 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the isoxazole ring, followed by reduction to introduce the hydroxymethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .
Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the chemicals involved .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly at the chlorophenyl group, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like amines , ethers , or halides .
科学的研究の応用
Chemistry: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It can act as a probe to investigate the activity of specific enzymes .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of drugs targeting various diseases . It helps in understanding the mechanism of action of potential drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and reaction processes .
作用機序
The mechanism of action of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
- (4-(2-Bromophenyl)isoxazol-5-yl)methanol
- (4-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (4-(2-Methylphenyl)isoxazol-5-yl)methanol
Comparison:
- (4-(2-Bromophenyl)isoxazol-5-yl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity .
- (4-(2-Fluorophenyl)isoxazol-5-yl)methanol: The presence of a fluorine atom can affect the compound’s lipophilicity and metabolic stability .
- (4-(2-Methylphenyl)isoxazol-5-yl)methanol: The methyl group introduces steric effects that can influence the compound’s reactivity and interactions with biological targets .
Uniqueness: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is unique due to the presence of the chlorine atom, which can participate in various chemical reactions and influence the compound’s biological activity .
特性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
[4-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)8-5-12-14-10(8)6-13/h1-5,13H,6H2 |
InChIキー |
UNNWGVAXRGONOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(ON=C2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


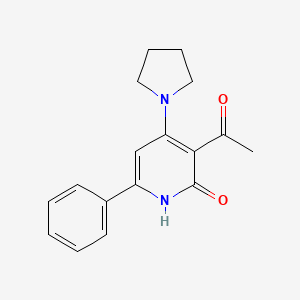
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
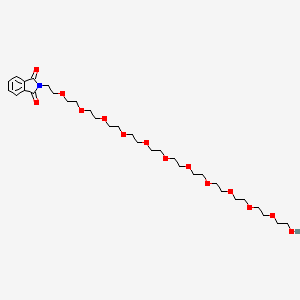
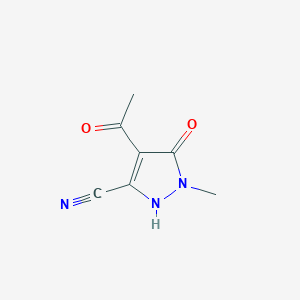
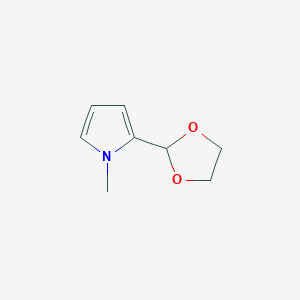
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
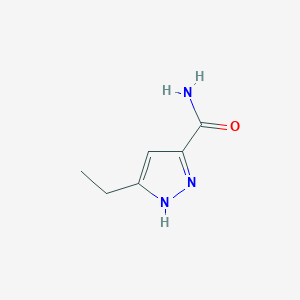
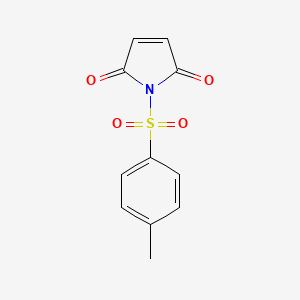
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
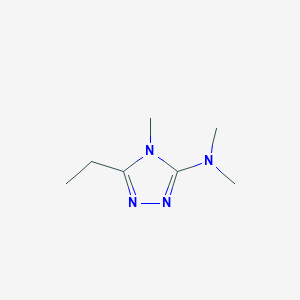
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)
![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
